molecular formula C21H25NO5 B2451620 [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate CAS No. 1001631-09-9

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate

Cat. No.: B2451620
CAS No.: 1001631-09-9
M. Wt: 371.433
InChI Key: JIUJVPAUUWRYLD-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylethyl group attached to a carbamoyl moiety, which is further linked to a methyl 3,4-diethoxybenzoate structure. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: This step involves the reaction of 2-phenylethylamine with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 2-phenylethylcarbamoyl intermediate.

    Esterification: The intermediate is then reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ester product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets. The phenylethyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate can be compared with similar compounds such as:

    [(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the diethoxy groups, which may affect its solubility and reactivity.

    [(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate: Contains a methoxy group instead of diethoxy groups, potentially altering its chemical properties and biological activity.

    [(2-Phenylethyl)carbamoyl]methyl 3,4-dimethoxybenzoate: Features dimethoxy groups, which may influence its interaction with biological targets differently compared to diethoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-3-25-18-11-10-17(14-19(18)26-4-2)21(24)27-15-20(23)22-13-12-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUJVPAUUWRYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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